molecular formula C6H6N2 B13627425 4-(prop-2-yn-1-yl)-1H-pyrazole

4-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B13627425
M. Wt: 106.13 g/mol
InChI Key: GKLMQYHQSLBRAJ-UHFFFAOYSA-N
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Description

4-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the prop-2-yn-1-yl group at the fourth position of the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of propargyl bromide with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

4-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-yn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

4-prop-2-ynyl-1H-pyrazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-4-7-8-5-6/h1,4-5H,3H2,(H,7,8)

InChI Key

GKLMQYHQSLBRAJ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CNN=C1

Origin of Product

United States

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